molecular formula C6H6N2O2 B182583 Methyl 2-pyrazinecarboxylate CAS No. 6164-79-0

Methyl 2-pyrazinecarboxylate

Cat. No. B182583
CAS RN: 6164-79-0
M. Wt: 138.12 g/mol
InChI Key: TWIIRMSFZNYMQE-UHFFFAOYSA-N
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Description

Methyl 2-pyrazinecarboxylate is a chemical compound with the formula C6H6N2O2 . It is also known by other names such as Methyl pyrazinoate, Pyrazinecarboxylic acid, methyl ester, and Pyrazinoic acid methyl ester .


Synthesis Analysis

While specific synthesis methods for Methyl 2-pyrazinecarboxylate were not found in the search results, it’s worth noting that similar compounds, such as 5-Methylpyrazine-2-carboxylic acid, can be prepared by electrolytic oxidation of 2,5-dimethyl or 2-methyl-5- (substituted) methylpyrazine .


Molecular Structure Analysis

The molecular structure of Methyl 2-pyrazinecarboxylate consists of 6 carbon atoms, 6 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . The molecular weight is 138.1240 . The structure is available as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

Methyl 2-pyrazinecarboxylate is a solid at 20 degrees Celsius . It has a melting point of 58.0 to 62.0 °C and a boiling point of 104 °C at 7 mmHg .

Scientific Research Applications

Vapor-Liquid Equilibrium and Excess Molar Volumes

Methyl 2-pyrazinecarboxylate, under the alias 2-Methyl pyrazine (2MP), has garnered significant interest due to its industrial and pharmaceutical applications. Notably, isothermal vapor–liquid equilibria (VLE) at 353.15 K and excess molar volumes at 298.15 K for binary mixtures containing 2MP have been meticulously measured. These measurements, crucial for industrial applications, were performed using headspace gas chromatography for VLE and a precision density meter for excess molar volumes, providing valuable data for common gE models and the Redlich–Kister equation (Park et al., 2001).

Synthesis of Pyrazine Derivatives

Methyl 3-amino-2-pyrazinecarboxylate serves as a precursor for synthesizing various pyrazine derivatives. For instance, it yields 3-aroylaminopyrazin-2-carboxylates with aroyl chlorides, which can further transform into 2-arylpyrazino[2,3-d][3,1]oxazin-4-ones and 2-arylpteridin-4-ones. These derivatives have potential applications in various fields, including pharmaceuticals (Wamhoff & Kroth, 1994; Ried & Russ, 1991).

Coordination Chemistry

Studies have revealed the complex formation between the VIVO ion and various pyrazine derivatives, showcasing the coordinating properties of ligands with the (Naromatic, COO–) donor set. Such studies are crucial for understanding the complex chemistry of pyrazine derivatives and their potential applications in coordination chemistry (Garribba et al., 2006).

Catalytic Synthesis

Methyl 2-pyrazinecarboxylate is involved in the catalytic synthesis of pyrazinamide, a well-known antituberculous drug. Understanding the catalytic processes, such as oxidative ammonolysis, and the role of various catalysts in these processes, is crucial for optimizing production methods and improving yield (Kagarlitskii et al., 1999).

Corrosion Inhibition

Studies on the adsorption properties of pyrazine compounds, including 2-methylpyrazine, indicate their potential application in corrosion inhibition. Quantum chemical calculations and molecular dynamics simulation have provided insights into their binding energy and reactivity, crucial for their application in protecting metals from corrosion (Obot & Gasem, 2014).

Safety And Hazards

Methyl 2-pyrazinecarboxylate is classified as a skin irritant and serious eye irritant . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves, eye protection, and face protection. If skin or eye irritation occurs, seek medical advice or attention .

properties

IUPAC Name

methyl pyrazine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O2/c1-10-6(9)5-4-7-2-3-8-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWIIRMSFZNYMQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=CN=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4064131
Record name Pyrazinecarboxylic acid, methyl ester
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Molecular Weight

138.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-pyrazinecarboxylate

CAS RN

6164-79-0
Record name Methyl 2-pyrazinecarboxylate
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Record name Methyl pyrazinoate
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Record name Methyl 2-pyrazinecarboxylate
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Record name 2-Pyrazinecarboxylic acid, methyl ester
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Record name Pyrazinecarboxylic acid, methyl ester
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Record name Methyl pyrazinecarboxylate
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Record name METHYL PYRAZINOATE
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Synthesis routes and methods I

Procedure details

A solution of 2-pyrazinecarboxylic acid (2.00 g, 16.1 mmol) and H2SO4 (catalytic) in MeOH (50 mL) was heated at reflux for 45 minutes, then concentrated in vacuo. The residue was partitioned between EtOAc (40 mL) and saturated NaHCO3(aq) (20 mL). The organic phase was washed with saturated NaHCO3(aq) (20 mL) and brine (10 mL), then dried (MgSO4) and concentrated in vacuo to give colourless crystals (1.32 g, 59%). 1H NMR (CDCl3) □ 4.04 (s, 3H), 8.72 (dd, 11H, J=2.4, 1.2 Hz), 8.77 (d, 1H, J=2.4 Hz), 9.32 (d, 1H, J=1.2 Hz).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Yield
59%

Synthesis routes and methods II

Procedure details

Acetyl chloride (50 ml) was added very slowly to methanol (500 ml), and the mixture was allowed to cool before pyrazine-2-carboxylic acid (15 g, 124 mmol) in methanol (15 ml) was added. The reaction mixture was left to stand at room temperature overnight. The methanol was removed in vacuo to give the required product (22 g). 1H NMR (250 MHz, DMSO) δ 3.95 (3H, s), 8.82 (1H, m), 8.90 (1H, d, J=2.5 Hz), 9.21 (1H, d, J=2.5 Hz); MS (ES+) m/e 153 [MH+].
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

A solution of pyrazine-2-carboxylic acid (Aldrich, 12.41 g, 0.1 mol) in MeOH (Aldrich, anhydrous, 100 mL) was stirred with H2SO4 (Aldrich, concentrated, 2 mL) at reflux for 6 hours. The reaction mixture was then concentrated and treated with saturated aqueous Na2CO3 solution (20 mL) till pH=8-9. The mixture was extracted with EtOAc (3×100 mL), and the combined extracts were washed with brine (2×20 mL) and dried over MgSO4. The drying agent was removed by filtration. The organic solution was concentrated and dried to give the title compound 1H NMR (300 MHz, CDCl3) δ 4.06 (s, 3H), 8.73 (dd, J=2.4, 1.6 Hz, 1H), 8.79 (d, J=2.4 Hz, 1H), 9.33 (d, J=1.6 Hz, 1H) ppm. MS (DCI/NH3) m/z 139 (M+H)+.
Quantity
12.41 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

20.0 g (805.8 mmole) of pyrazine-2-carboxylic acid was added to 160 mL of methanol, and 1.0 mL of a concentrated sulfuric acid was gradually dropwise added thereto with stirring. A reaction solution was refluxed at a temperature of 80 to 85° C. for 5 hours. The reaction solution was cooled to a temperature of 20 to 22° C. and concentrated to a volume of 25 mL. Then, 80 mL of methylenechloride and 40 mL of water were added to the resultant concentrate. The resultant solution was then neutralized by gradual addition of 40 mL of a saturated sodium hydrogen carbonate solution to get a pH of 8.5. An organic layer was separated and a water layer was extracted again with 40 mL of methylenechloride. The combined organic layer was dried over anhydrous magnesium sulfate, filtered, and washed with 20 mL of methylenechloride. A filtrate was concentrated to give 21.1 g of the titled compound as a pale brown solid (yield 94.8%).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
160 mL
Type
reactant
Reaction Step One
Yield
94.8%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
97
Citations
K Arulaabaranam, S Muthu, G Mani, A Irfan - Journal of Molecular Liquids, 2021 - Elsevier
The conformational firmness, spectroscopic depiction, molecular (inter- and intra-); and protein–ligand interactions on the organic material Methyl-2-pyrazinecarboxylate (M2PC) are …
Number of citations: 31 www.sciencedirect.com
S Tanase, M van Son, GA van Albada, R de Gelder… - Polyhedron, 2006 - Elsevier
… 5-methyl-2-pyrazinecarboxylate as ligand. Although 5-methyl-2-pyrazinecarboxylate has a … properties of new complexes of 5-methyl-2-pyrazinecarboxylate (Hmpca) with cobalt(II), [Co(…
Number of citations: 38 www.sciencedirect.com
DP Rillema, NK Senaratne, C Moore, V KomReddy - IUCrData, 2017 - scripts.iucr.org
The title compound, C6H7N3O, is nearly planar, with a dihedral angle of 2.14 (11) between the pyrazine ring and the mean plane of the carboxamide group [C—C(=O)—N]. In the crystal…
Number of citations: 3 scripts.iucr.org
P Yang, XX Wu, B Ding, Y Wang… - Synthesis and Reactivity …, 2013 - Taylor & Francis
Under hydrothermal conditions, using 5-methyl-pyrazine-2-carboxylic acid (HL) and lead(II) bromide, a new 2D lead(II) framework [Pb(L)(μ 2 -Br)(H 2 O)] n (1) can be isolated, in which …
Number of citations: 2 www.tandfonline.com
F Wang, S Chen, Q Yang, B Li, S Gao - Structural Chemistry, 2012 - Springer
The self-assembly of 5-methylpyrazine-2-carboxylate (Hmpca) with silver nitrate generated two coordination polymers [Ag 2 (Hmpca)(mpca)(NO 3 )] n (1) and [Ag(mpca)] n (2) in the …
Number of citations: 2 link.springer.com
M MANO, T SEO, K IMAI - Chemical and Pharmaceutical Bulletin, 1980 - jstage.jst.go.jp
Hydrolysis of 1, 6-dihydro-6-oxo-2, 3-pyrazinedicarbonitrile (4) gave sodium hydrogen 1, 6-dihydro-6-oxo-2, 3-pyrazinedicarboxylate (6), which was converted to methyl 1, 6-dihydro-6-…
Number of citations: 12 www.jstage.jst.go.jp
DP Rillema, V KomReddy, NK Senaratne, DM Eichhorn - IUCrData, 2017 - scripts.iucr.org
… In the structure of methyl 5-methyl-2-pyrazinecarboxylate, C 7 H 8 N 2 O 2 , the non-H atoms of the molecule are nearly planar, with a dihedral angle of 5.4 (1) between the plane of the …
Number of citations: 4 scripts.iucr.org
CH da Silva Lima, MVN de Souza… - … Section E: Structure …, 2010 - scripts.iucr.org
… The title compound was prepared by refluxing a mixture of thionyl chloride (1 ml) and N-(2-chloroethyl)pyrazine-2-carboxamide (0.2 g), obtained from methyl 2-pyrazinecarboxylate, …
Number of citations: 1 scripts.iucr.org
HLC Feltham, MG Cowan, JA Kitchen… - Supramolecular …, 2018 - Taylor & Francis
… Methyl 2-pyrazinecarboxylate: To a stirred suspension of methyl 2-pyrazinecarboxylate … pressure at 40 C to yield methyl 2-pyrazinecarboxylate as colourless oil which rapidly crystallised …
Number of citations: 9 www.tandfonline.com
JB Neilsen, HS Broadbent… - Journal of heterocyclic …, 1987 - Wiley Online Library
… When the reaction was finished, 0.851 g (3.95 mmoles) of ethyl 3-amino-5-chloro-6-methyl-2-pyrazinecarboxylate (11) was added to this sodium ethoxide solution, and the mixture was …
Number of citations: 10 onlinelibrary.wiley.com

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